molecular formula C17H17N3O7 B415725 Diethyl 2,4-dicyano-3-(2-hydroxy-5-nitrophenyl)pentanedioate

Diethyl 2,4-dicyano-3-(2-hydroxy-5-nitrophenyl)pentanedioate

Cat. No.: B415725
M. Wt: 375.3g/mol
InChI Key: XWFQUQOVBHAUKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2,4-dicyano-3-(2-hydroxy-5-nitrophenyl)pentanedioate is a complex organic compound with the molecular formula C17H17N3O7 and a molecular weight of 375.33278 . This compound is known for its unique structural features, which include cyano groups, a hydroxy group, and a nitro group attached to a phenyl ring. It has various applications in scientific research and industry due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,4-dicyano-3-(2-hydroxy-5-nitrophenyl)pentanedioate typically involves multi-step organic reactions. One common method includes the condensation of diethyl malonate with 2-hydroxy-5-nitrobenzaldehyde in the presence of a base, followed by the addition of cyanoacetic acid derivatives. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under specific conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,4-dicyano-3-(2-hydroxy-5-nitrophenyl)pentanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2,4-dicyano-3-(2-hydroxy-5-nitrophenyl)pentanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Diethyl 2,4-dicyano-3-(2-hydroxy-5-nitrophenyl)pentanedioate involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the hydroxy and nitro groups, play a crucial role in its reactivity and interaction with biological molecules. These interactions can lead to the modulation of enzymatic activities, inhibition of microbial growth, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2,4-dicyano-3-(2-hydroxy-5-nitrophenyl)pentanedioate is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C17H17N3O7

Molecular Weight

375.3g/mol

IUPAC Name

diethyl 2,4-dicyano-3-(2-hydroxy-5-nitrophenyl)pentanedioate

InChI

InChI=1S/C17H17N3O7/c1-3-26-16(22)12(8-18)15(13(9-19)17(23)27-4-2)11-7-10(20(24)25)5-6-14(11)21/h5-7,12-13,15,21H,3-4H2,1-2H3

InChI Key

XWFQUQOVBHAUKV-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C#N)C(C1=C(C=CC(=C1)[N+](=O)[O-])O)C(C#N)C(=O)OCC

Canonical SMILES

CCOC(=O)C(C#N)C(C1=C(C=CC(=C1)[N+](=O)[O-])O)C(C#N)C(=O)OCC

Origin of Product

United States

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